molecular formula C16H8Cl2N2OS B12896052 1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl- CAS No. 881384-49-2

1,3,4-Oxadiazole, 2-(3,5-dichlorobenzo[b]thien-2-yl)-5-phenyl-

Katalognummer: B12896052
CAS-Nummer: 881384-49-2
Molekulargewicht: 347.2 g/mol
InChI-Schlüssel: NIRWXOSYQSFUSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the benzo[b]thiophene ring.

    Cyclization Reactions: The oxadiazole ring can be involved in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cyclization: Cyclization reactions often require strong acids like sulfuric acid or Lewis acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole is primarily based on its ability to interact with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both the benzo[b]thiophene and oxadiazole rings in 2-(3,5-Dichlorobenzo[b]thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole imparts unique electronic and steric properties that are not observed in similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and medicinal chemistry.

Eigenschaften

CAS-Nummer

881384-49-2

Molekularformel

C16H8Cl2N2OS

Molekulargewicht

347.2 g/mol

IUPAC-Name

2-(3,5-dichloro-1-benzothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H8Cl2N2OS/c17-10-6-7-12-11(8-10)13(18)14(22-12)16-20-19-15(21-16)9-4-2-1-3-5-9/h1-8H

InChI-Schlüssel

NIRWXOSYQSFUSV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=C(C4=C(S3)C=CC(=C4)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.